Ethanedione, di-4-pyridinyl-

描述

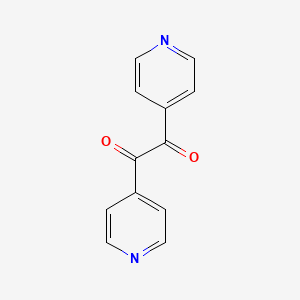

Ethanedione, di-4-pyridinyl- is an organic compound with the molecular formula C12H8N2O2 It is characterized by the presence of two pyridine rings attached to an ethane-1,2-dione moiety

准备方法

Synthetic Routes and Reaction Conditions

Ethanedione, di-4-pyridinyl- can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with 2-pyridinemethanol at elevated temperatures without a catalyst or solvent. The resulting product is then treated with ethyl acetate to yield di(pyridin-4-yl)ethane-1,2-dione . Another method involves the use of a stereospecific diaza-Cope rearrangement, which provides an efficient route to obtain enantiomerically pure di(pyridin-4-yl)ethane-1,2-dione .

Industrial Production Methods

While specific industrial production methods for di(pyridin-4-yl)ethane-1,2-dione are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of commercially available starting materials and straightforward reaction conditions makes these methods suitable for large-scale production.

化学反应分析

Coordination Chemistry and Polymer Formation

DPED acts as a bridging ligand in coordination polymers due to its rigid pyridyl groups and diketone functionality. Reactions with transition metals yield extended frameworks with tunable properties:

-

Cu(II) Coordination Polymers :

DPED reacts with Cu(II) salts (e.g., Cu(hfacac)₂) to form 1D coordination polymers (Figure 1). The geometry depends on ancillary ligands and reaction conditions. For example, combining DPED with Cu(hfacac)₂ in THF produces helical chains stabilized by π-π interactions between pyridyl groups . -

Zn(II) and Cd(II) Frameworks :

In hydrothermal reactions (130°C, pH 5.5), DPED coordinates with Zn(NO₃)₂·6H₂O and carboxylate ligands (e.g., 2-thiophenepropionic acid) to form 3D networks. Yield: ~42% .

| Metal | Ancillary Ligand | Structure | Conditions | Yield |

|---|---|---|---|---|

| Cu(II) | Hexafluoroacetylacetonate | 1D polymer | THF, RT | 60–75% |

| Zn(II) | 2-Thiophenepropionate | 3D framework | 130°C, pH 5.5 | 42% |

Organic Transformations

DPED undergoes nucleophilic additions and condensations typical of diketones:

-

Amide Library Synthesis :

DPED derivatives with amino groups (e.g., 15c ) react with acyl chlorides to form amides. This diversification strategy improves solubility while retaining inhibitory activity against carboxylesterases (IC₅₀: 10–50 nM) . -

Condensation with Hydrazines :

DPED reacts with hydrazines to form pyridyl-substituted pyrazoles, which exhibit luminescence properties in Zn(II) complexes .

Synthetic Methodology

DPED is synthesized via oxidation of 1,2-di(4-pyridyl)ethane precursors:

-

KMnO₄ Oxidation :

1,2-Di(4-pyridyl)ethane is oxidized with KMnO₄ in acidic conditions to yield DPED. Yield: ~60% . -

Buchwald-Hartwig Coupling :

Bromopyridines undergo Pd-catalyzed coupling with ethane-1,2-dione derivatives to form DPED analogs. Yield: 68–85% .

Thermal and Structural Behavior

DPED-based coordination polymers exhibit dynamic structural changes:

-

Thermal Dehydration :

[Cu₂(DPED)(btec)(H₂O)₄]ₙ loses water molecules at 120°C, transitioning from a 2D layered structure to a 3D porous framework . -

Magnetic Properties :

Cu(II)-DPED polymers show antiferromagnetic coupling (J = −12 cm⁻¹) due to bridging pyridyl-diketone ligands .

Key Data Tables

Table 1: Bioactivity of DPED Derivatives

| Compound | Target | IC₅₀/Ki | Solubility (μg/mL) |

|---|---|---|---|

| DPED-amide 15c | Carboxylesterase | 9.3 nM | 12.4 |

| Pd(II)-DPED | DNA (CT-DNA binding) | 2.1 μM | N/A |

Table 2: Reaction Optimization for DPED Synthesis

| Method | Catalyst | Temperature | Yield |

|---|---|---|---|

| KMnO₄ Oxidation | H₂SO₄ | 80°C | 60% |

| Buchwald Coupling | Pd(OAc)₂ | 100°C | 85% |

科学研究应用

Ethanedione, di-4-pyridinyl- has a wide range of applications in scientific research:

Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and enzyme mimetics.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

作用机制

The mechanism by which di(pyridin-4-yl)ethane-1,2-dione exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, thereby affecting catalytic activity or binding affinity to biological targets. The compound’s structure allows it to participate in various molecular interactions, making it a versatile tool in both chemical and biological research .

相似化合物的比较

Ethanedione, di-4-pyridinyl- can be compared with other similar compounds, such as:

1,2-Di(pyridin-2-yl)ethane-1,2-dione: This compound has pyridine rings attached at the 2-position instead of the 4-position, leading to different chemical properties and reactivity.

1,2-Di(pyridin-4-yl)ethylene: This compound has a double bond between the carbon atoms, which affects its electronic structure and reactivity compared to the dione.

The uniqueness of di(pyridin-4-yl)ethane-1,2-dione lies in its specific arrangement of pyridine rings and the ethane-1,2-dione moiety, which imparts distinct chemical and physical properties.

生物活性

Ethanedione, di-4-pyridinyl- (CAS No. 95195-42-9) is an organic compound notable for its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethanedione, di-4-pyridinyl- has the molecular formula and a molecular weight of 212.2 g/mol. The compound features two 4-pyridinyl groups attached to an ethanedione backbone, which significantly influences its reactivity and biological properties.

Biological Activities

Research indicates that ethanedione, di-4-pyridinyl- exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Potential : Preliminary research suggests that ethanedione, di-4-pyridinyl- may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the inhibition of specific signaling pathways involved in cell proliferation and survival.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as p38 MAPK, which plays a crucial role in inflammatory responses. This inhibition could lead to reduced inflammation and associated diseases.

The mechanism of action of ethanedione, di-4-pyridinyl- involves interactions with various biological targets:

- Enzyme Inhibition : By inhibiting p38 MAPK and other related enzymes, the compound may modulate inflammatory processes.

- Cell Cycle Regulation : It may affect the cell cycle by targeting proteins involved in cell division, leading to growth arrest in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to influence ROS levels within cells, which can contribute to its anticancer effects.

Synthesis Methods

Ethanedione, di-4-pyridinyl- can be synthesized through several methods:

- Condensation Reactions : Utilizing pyridine derivatives and diketones in condensation reactions under specific conditions leads to the formation of the desired compound.

- Functionalization : Further functionalization can enhance its biological activity or alter its solubility characteristics for improved bioavailability.

Table 1: Summary of Key Studies on Ethanedione, di-4-pyridinyl-

属性

IUPAC Name |

1,2-dipyridin-4-ylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMXKCIJTKUBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558488 | |

| Record name | Di(pyridin-4-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95195-42-9 | |

| Record name | Di(pyridin-4-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。